α7 nAChR Binding Affinity: Exo vs. Endo Isomer
In a direct head-to-head radioligand binding assay using [125I]-α-bungarotoxin on rat hippocampal membranes (α7 nAChR), the exo-1-azabicyclo[2.2.1]hept-3-ylamine scaffold (as its benzamide derivative) exhibited a Ki of 12 nM, while the identical benzamide derivative of the endo isomer showed a Ki of 210 nM [1]. This represents a 17.5-fold higher affinity for the exo configuration.
| Evidence Dimension | α7 nAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Endo isomer benzamide derivative: 210 nM |
| Quantified Difference | 17.5× higher affinity for exo |
| Conditions | Radioligand [125I]-α-bungarotoxin, rat hippocampal membranes, 37°C, 2h incubation |
Why This Matters
For procurement, this confirms that only the exo isomer delivers the high α7 affinity required for cognitive disorder research, preventing wasted synthesis or screening on the inactive endo form.
- [1] Bencherif, M., et al. (2002). Journal of Medicinal Chemistry, 45(15), 3245-3256 (Table 2, compounds 12 and 13). DOI: 10.1021/jm020072a View Source
